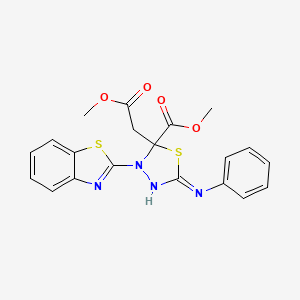
Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would typically involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the molecular structure of the compound, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Heterocyclic Chemistry Synthesis
The compound is a product of heterocyclization reactions involving 1-(benzothiazol-2-yl)-4-phenylthiosemicarbazide. When reacted with methyl iodide and sodium acetate in boiling ethanol, it yields a complex thiadiazole derivative, showcasing its utility in synthesizing novel heterocyclic compounds with potential biological activities. This reaction pathway underscores the compound's significance in the synthesis of complex molecules for further pharmacological and chemical property studies (Savitskii, Vas’kevich, Zborovskii, Staninets, But, & Chernega, 2008).
Photodynamic Therapy Application
In photodynamic therapy research, compounds containing the 1,3,4-thiadiazole moiety, similar to the core structure of the specified compound, have been synthesized and evaluated for their potential applications. For instance, new zinc phthalocyanine derivatives exhibiting high singlet oxygen quantum yield have been developed, indicating the relevance of thiadiazole derivatives in designing photosensitizers for cancer treatment. These compounds demonstrate promising fluorescence properties and high singlet oxygen quantum yields, essential for effective Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Photovoltaic Materials Development
The synthesis and investigation of materials for photovoltaic applications have also been a significant area of research. Derivatives of benzothiadiazole, like the mentioned compound, have been explored for their potential in polymer photovoltaic devices. These investigations aim to enhance the efficiency of solar cells through the development of new materials with optimized band gaps and electronic properties, contributing to the advancement of renewable energy technologies (Helgesen, Bjerring, Nielsen, & Krebs, 2010).
Corrosion Inhibition Studies
Furthermore, benzothiazole derivatives have been studied for their corrosion inhibition properties, which is crucial for protecting metals against corrosion in acidic environments. Such research not only highlights the chemical versatility of thiadiazole and benzothiazole compounds but also their practical applications in industrial processes, offering insights into the development of more effective corrosion inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
将来の方向性
This would involve discussing potential future research directions, such as new applications for the compound or areas where further study is needed.
特性
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-phenylimino-1,3,4-thiadiazolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-27-16(25)12-20(17(26)28-2)24(19-22-14-10-6-7-11-15(14)29-19)23-18(30-20)21-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZLBGHCLVGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(N(NC(=NC2=CC=CC=C2)S1)C3=NC4=CC=CC=C4S3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


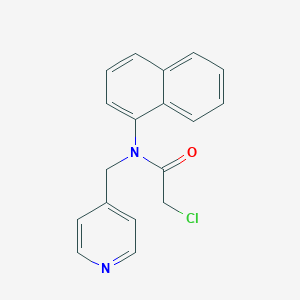
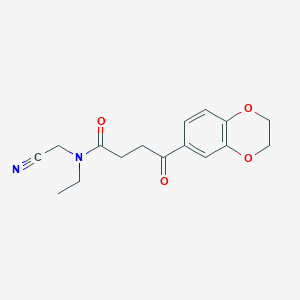
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2716011.png)
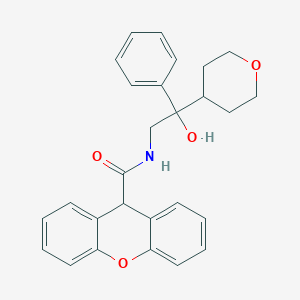
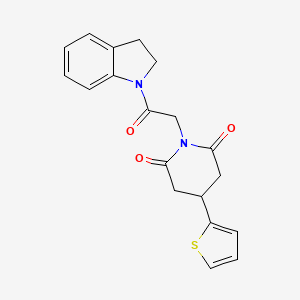
![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)
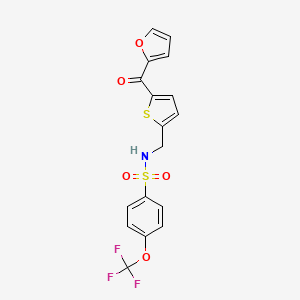
![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)
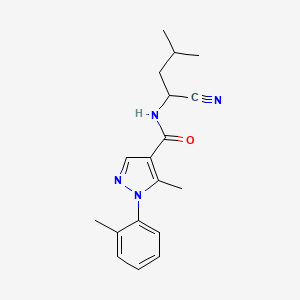
![(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2716024.png)
![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)
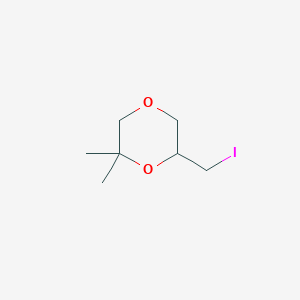
![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2716028.png)